1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one
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Overview
Description
1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one is a chemical compound that features a bicyclic structure with a fluorophenyl group. This compound is part of a class of molecules known for their unique structural properties, which make them of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenyl)bicyclo[222]octan-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the formation of the bicyclo[22Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Scientific Research Applications
1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the bicyclic structure can provide stability and rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane derivatives: These compounds share the same bicyclic core but differ in their functional groups.
Fluorophenyl compounds: These compounds contain the fluorophenyl group but have different core structures.
Cubane and Bicyclo[1.1.1]pentane derivatives: These compounds have different cage-like structures but are used in similar applications. The uniqueness of this compound lies in its combination of the bicyclic core and the fluorophenyl group, which provides distinct chemical and biological properties.
Properties
CAS No. |
64872-40-8 |
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Molecular Formula |
C16H19FO |
Molecular Weight |
246.32 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-1-bicyclo[2.2.2]octanyl]ethanone |
InChI |
InChI=1S/C16H19FO/c1-12(18)15-6-9-16(10-7-15,11-8-15)13-2-4-14(17)5-3-13/h2-5H,6-11H2,1H3 |
InChI Key |
NWGCNXBLCFZWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(CC1)(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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